molecular formula C8H7FO B1439841 4-Fluoro-2-vinylphenol CAS No. 1295507-13-9

4-Fluoro-2-vinylphenol

Cat. No. B1439841
CAS RN: 1295507-13-9
M. Wt: 138.14 g/mol
InChI Key: OEHXEZQFNWLCNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Fluoro-2-vinylphenol, such as poly(4-vinylphenol) (PVPh), has been reported. Polystyrene prepared by free-radical and anionic polymerization was acetylated quantitatively to poly(4-acetylstyrene) (ACPS) with acetyl chloride and anhydrous aluminum trichloride . Another study reported the transesterification of dialkyl carbonates and fluorine-containing carbonates by poly(4-vinylphenol) to develop a method for the synthesis of polymers containing a carbonate functional group in the side chain .

Scientific Research Applications

Luminescence and Acid-Base Stimuli-Responsive Properties

4-Fluoro-2-vinylphenol has been reported to exhibit tunable luminescence and acid-base stimuli-responsive properties when assembled into a cocrystal with tetrafluoroterephthalic acid. This application is significant in the development of reversible acid-base fluorescent switches, which have potential uses in various sensing and optical devices .

Dielectric Material Enhancement

The compound has been utilized in the fabrication of hybrid composite thin films with graphene, which are used to enhance the dielectric constant of poly 4-vinylphenol (PVPh). This is particularly important for improving the performance of electronic devices by increasing their charge storage capacity .

Coarse-Grained Model Development

In the field of polymer science, 4-Fluoro-2-vinylphenol is used to develop coarse-grained models for polymers like poly(4-vinylphenol) and poly(2-vinylpyridine). These models help in understanding the monomer-level structures and chain structures of polymers, which is crucial for predicting their behavior in different environments .

Odor Detection Threshold Influence

The molecular structure of 4-Fluoro-2-vinylphenol influences odor qualities and detection thresholds. Research has shown that modifications in the methylation of similar compounds affect their sensory thresholds significantly, which can be applied to designing better fragrance compounds and odorants .

Anti-Metastatic and Anti-Tumor Activities

There have been studies on the anti-angiogenic and anti-tumor activities of compounds like 4-vinylphenol. While not directly about 4-Fluoro-2-vinylphenol, these studies suggest potential applications in cancer treatment by investigating the inhibitory effects on cancer stemness, drug resistance, and metastasis .

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluorophenol, indicates that it may form combustible dust concentrations in air, cause skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-ethenyl-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHXEZQFNWLCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-vinylphenol

Synthesis routes and methods

Procedure details

Nitrogen was bubbled through a mixture of 2-bromo-4-fluorophenol (1.6 g, 8.38 mmol), vinylboronic anhydride pyridine complex (95%, 806 mg, 3.35 mol) and potassium carbonate (1.17 g, 8.38 mmol) in 1,2-dimethoxyethane (15 mL) for 30 minutes. To this mixture was added palladium tetrakis(triphenylphosphine) (97.2 mg, 0.084 mmol). The reaction was allowed to stir at 90° C. for 16 hours. Water (50 mL) was added, and the mixture was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with aqueous sodium hydroxide solution (1 N, 100 mL) and saturated aqueous sodium chloride solution (100 mL), dried over magnesium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 30% ethyl acetate in heptanes) afforded the title compound as a white solid. Yield: 1.03 g, 7.46 mmol, 89%. 1H NMR (400 MHz, CDCl3) δ 4.91 (br s, 1H), 5.41 (dd, J=11.1, 1.0 Hz, 1H), 5.74 (dd, J=17.6, 1.0 Hz, 1H), 6.74 (dd, J=8.8, 4.7 Hz, 1H), 6.82-6.95 (m, 2H), 7.10 (dd, J=9.5, 3.0 Hz, 1H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
97.2 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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